molecular formula C12H24N2O3 B13593667 tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate

tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate

Katalognummer: B13593667
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: MCYADDJGMKNXRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C13H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to a morpholine ring, which is further substituted with a dimethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable morpholine derivative. One common method includes the use of tert-butyl carbamate and 3-(hydroxymethyl)-5,5-dimethylmorpholine under specific reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Biology: The compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of drug candidates. It is used to modify the pharmacokinetic and pharmacodynamic properties of potential drugs.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other industrial products.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, leading to the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate is unique due to its specific substitution pattern on the morpholine ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.

Eigenschaften

Molekularformel

C12H24N2O3

Molekulargewicht

244.33 g/mol

IUPAC-Name

tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-6-9-7-16-8-12(4,5)14-9/h9,14H,6-8H2,1-5H3,(H,13,15)

InChI-Schlüssel

MCYADDJGMKNXRE-UHFFFAOYSA-N

Kanonische SMILES

CC1(COCC(N1)CNC(=O)OC(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.